molecular formula C13H13NO B2854121 1,2,3,4,5,6-Hexahydrophenanthridin-6-one CAS No. 80031-06-7

1,2,3,4,5,6-Hexahydrophenanthridin-6-one

Cat. No.: B2854121
CAS No.: 80031-06-7
M. Wt: 199.253
InChI Key: VBEGERRPLBTERS-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydrophenanthridin-6-one is a heterocyclic compound that belongs to the class of phenanthridinones. These compounds are known for their structural complexity and biological significance. The phenanthridinone skeleton is a common structural motif found in various natural products and pharmaceuticals, making it a subject of interest in organic synthesis and medicinal chemistry .

Mechanism of Action

Biochemical Pathways

As research progresses, it is expected that the compound’s influence on various biochemical pathways and their downstream effects will be identified .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,3,4,5,6-Hexahydrophenanthridin-6-one are not yet fully understood. These properties are crucial in determining the bioavailability of the compound. Future studies will likely focus on these aspects to understand how the compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, these effects will be identified and characterized, providing valuable information about the compound’s potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5,6-Hexahydrophenanthridin-6-one can be achieved through several methods. One common approach involves the intramolecular cyclization of appropriate precursors under specific conditions. For instance, the use of palladium-catalyzed intramolecular C−H/C−H dehydrogenative coupling reactions has been reported to generate similar phenanthridinone frameworks . Another method includes the use of aryl-aryl, N-aryl, and biaryl coupling reactions, decarboxylative amidations, and photocatalyzed reactions .

Industrial Production Methods: Industrial production of phenanthridinones, including this compound, often involves large-scale synthesis using efficient and cost-effective methods. These methods may include the use of continuous flow reactors and high-throughput screening to optimize reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,6-Hexahydrophenanthridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated phenanthridinone derivatives .

Scientific Research Applications

1,2,3,4,5,6-Hexahydrophenanthridin-6-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1,2,3,4,5,6-Hexahydrophenanthridin-6-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexahydro modification provides additional flexibility and reactivity compared to its parent compounds, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-phenanthridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h1-2,5,7H,3-4,6,8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEGERRPLBTERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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